molecular formula C18H17F2N3O2S2 B2711136 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 1798028-20-2

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide

Cat. No. B2711136
CAS RN: 1798028-20-2
M. Wt: 409.47
InChI Key: JQDAOUCBVZUNPS-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .

Scientific Research Applications

Synthesis and Characterization

Researchers have been synthesizing various sulfonamide derivatives to evaluate their therapeutic potential. For instance, novel sulfonamide derivatives were synthesized with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were characterized by spectral methods and evaluated for their biological activities, showing significant potential without causing tissue damage compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).

Anticancer and Radiosensitizing Properties

A series of sulfonamide derivatives exhibited in vitro anticancer activity against human tumor liver cell lines. Some compounds showed higher activity than doxorubicin, suggesting their promise as anticancer and radiosensitizing agents (M. Ghorab et al., 2015).

Carbonic Anhydrase Inhibition

Certain sulfonamide derivatives have been tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. The research indicated that some derivatives showed interesting cytotoxic activities, highlighting their potential for anti-tumor activity studies (H. Gul et al., 2016).

Antitubercular Potential

The docking studies of sulfonamide compounds against the enoyl reductase enzyme of Mycobacterium tuberculosis suggested plausible inhibitory action, indicating their potential as antitubercular agents (Nikil Purushotham & B. Poojary, 2018).

Synthesis of Heterocyclic Derivatives

The synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide led to compounds with high inhibitory effects when screened in vitro for their antiproliferative activity against various human cancer cell lines, demonstrating the role of sulfonamide derivatives in the synthesis of bioactive heterocycles (H. Shams et al., 2010).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S2/c19-13-3-1-4-14(20)18(13)27(24,25)21-8-9-23-16(12-6-7-12)11-15(22-23)17-5-2-10-26-17/h1-5,10-12,21H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDAOUCBVZUNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide

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